(5Z)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Overview
Description
The compound “(5Z)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one” is a synthetic organic molecule that belongs to the class of thiazolones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolone core, a furan ring, and a piperazine moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the thiazolone core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the furan-2-yl group: This step involves the condensation of the thiazolone core with a furan-2-carbaldehyde derivative under acidic or basic conditions.
Attachment of the piperazine moiety: The final step involves the nucleophilic substitution reaction between the intermediate and a piperazine derivative containing the 3-chloro-4-methylphenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazolone moieties.
Reduction: Reduction reactions can occur at the carbonyl group of the thiazolone ring.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific activity being studied. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
- (5Z)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chloro-4-methylphenyl group on the piperazine ring and the 4-methylphenyl group on the furan ring can significantly impact its interaction with molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
(5Z)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2S/c1-17-3-6-19(7-4-17)23-10-9-21(32-23)16-24-25(31)28-26(33-24)30-13-11-29(12-14-30)20-8-5-18(2)22(27)15-20/h3-10,15-16H,11-14H2,1-2H3/b24-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALFKTCOHGAXIK-JLPGSUDCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N4CCN(CC4)C5=CC(=C(C=C5)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)N4CCN(CC4)C5=CC(=C(C=C5)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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